2-氟-3-(三氟甲基)苯甲酰溴

描述

Molecular Structure Analysis

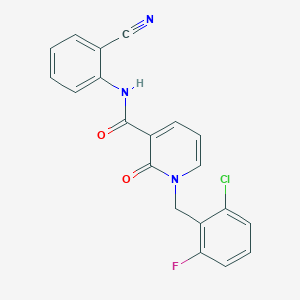

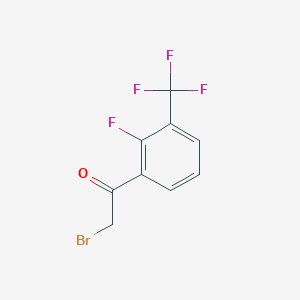

The molecular formula of 2-Fluoro-3-(trifluoromethyl)phenacyl bromide is C9H5BrF4O. Its molecular weight is 285.04 . The IUPAC name is 2-bromo-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone .Physical And Chemical Properties Analysis

2-Fluoro-3-(trifluoromethyl)phenacyl bromide is a solid crystal at room temperature . It has a boiling point of 46.9-47.7°C . The predicted density is 1.658±0.06 g/cm3 .科学研究应用

水性介质中的氟烷基化反应

含氟官能团由于其对分子的物理、化学和生物学性质的独特影响,在药物、农用化学品和功能材料的设计中至关重要。温和、环保的氟烷基化反应的最新进展,尤其是在水性介质中,标志着绿色化学的一个有前途的方法。这些进步涉及重要的催化体系和新试剂的开发,用于在环境友好的条件下将氟化或氟烷基化基团有效地结合到目标分子中 (Song et al., 2018)。

药物中间体的合成

已开发出一种用于制造氟比洛芬(一种非甾体抗炎和镇痛材料)的关键中间体 2-氟-4-溴联苯的实用合成方法。该方法解决了以前合成方法面临的挑战和高成本,为大规模生产提供了一条更容易获得的途径。它突出了氟和溴取代基在药物制造过程中的重要性 (Qiu et al., 2009)。

π-缺陷杂芳化合物的金属化

π-缺陷杂环化合物的金属化,包括涉及氟取代基的化合物,对于创建具有在药物设计和材料科学中潜在应用的新化学实体至关重要。对 3-氟吡啶的金属化区域选择性研究表明,特定条件可以指导强碱对所需位置的亲核攻击,从而能够合成具有氟取代基的各种二取代吡啶,这对含氟化合物的开发具有重要意义 (Marsais & Quéguiner, 1983)。

安全和危害

2-Fluoro-3-(trifluoromethyl)phenacyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is “Danger”. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The hazard statements include H314, and the precautionary statements include P260, P271, and P280 .

属性

IUPAC Name |

2-bromo-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-7(15)5-2-1-3-6(8(5)11)9(12,13)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFALZDRQGOFSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2572154.png)

![4-benzoyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2572157.png)

methanone](/img/structure/B2572158.png)

![5-(Furan-2-yl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2572159.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2572164.png)

![(Z)-methyl 2-(2-((2-phenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2572166.png)

![3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2572168.png)

![N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2572169.png)

![N-(2,4-difluorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2572171.png)